molecular formula C15H12O5 B14442044 9-Ethyl-2,6,7-trihydroxy-3H-xanthen-3-one CAS No. 76110-19-5

9-Ethyl-2,6,7-trihydroxy-3H-xanthen-3-one

Cat. No.: B14442044
CAS No.: 76110-19-5
M. Wt: 272.25 g/mol
InChI Key: SSMUUWRIRORPSK-UHFFFAOYSA-N
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Description

9-Ethyl-2,6,7-trihydroxy-3H-xanthen-3-one is a chemical compound known for its unique structure and properties. It belongs to the class of xanthones, which are oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethyl-2,6,7-trihydroxy-3H-xanthen-3-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6,7-trihydroxyxanthone with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

9-Ethyl-2,6,7-trihydroxy-3H-xanthen-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various ethers or esters .

Scientific Research Applications

9-Ethyl-2,6,7-trihydroxy-3H-xanthen-3-one has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound exhibits biological activities such as antioxidant and antimicrobial properties, making it useful in biological studies.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including anti-cancer and anti-inflammatory effects.

    Industry: It is used in the development of dyes and pigments due to its chromophoric properties

Mechanism of Action

The mechanism of action of 9-Ethyl-2,6,7-trihydroxy-3H-xanthen-3-one involves its interaction with various molecular targets. The hydroxyl groups in its structure allow it to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate biological pathways, leading to its observed effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Ethyl-2,6,7-trihydroxy-3H-xanthen-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group influences its solubility, reactivity, and interaction with biological targets, differentiating it from other xanthone derivatives .

Properties

CAS No.

76110-19-5

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

9-ethyl-2,6,7-trihydroxyxanthen-3-one

InChI

InChI=1S/C15H12O5/c1-2-7-8-3-10(16)12(18)5-14(8)20-15-6-13(19)11(17)4-9(7)15/h3-6,16-18H,2H2,1H3

InChI Key

SSMUUWRIRORPSK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=C(C(=O)C=C2OC3=CC(=C(C=C31)O)O)O

Origin of Product

United States

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